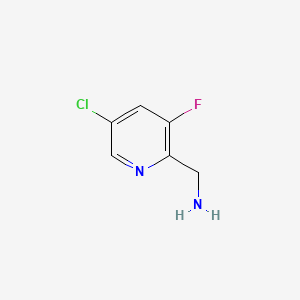

(5-Chloro-3-fluoropyridin-2-YL)methanamine

Description

(5-Chloro-3-fluoropyridin-2-YL)methanamine is a halogenated pyridine derivative with the molecular formula C₆H₆ClFN₂ and a molecular weight of 174.58 g/mol. Its hydrochloride salt (CAS# 1257535-29-7) has a molecular weight of 197.04 g/mol and is supplied as a high-purity (≥98%) building block for pharmaceutical synthesis . The compound features a pyridine ring substituted with chlorine at position 5, fluorine at position 3, and an aminomethyl group at position 2. This structural motif enhances its utility in medicinal chemistry, particularly as a precursor for antimalarial and neuroactive agents . Capot Chemical Co., Ltd. and other suppliers offer this compound under ISO 9001-certified conditions, emphasizing its industrial relevance .

Properties

IUPAC Name |

(5-chloro-3-fluoropyridin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H,2,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJWGDXIMZSUCJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)CN)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301279146 | |

| Record name | 5-Chloro-3-fluoro-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301279146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256791-14-6 | |

| Record name | 5-Chloro-3-fluoro-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256791-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-fluoro-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301279146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-3-fluoropyridin-2-YL)methanamine typically involves the halogenation of pyridine derivatives followed by amination. One common method includes the chlorination and fluorination of pyridine to obtain 5-chloro-3-fluoropyridine, which is then subjected to a nucleophilic substitution reaction with methanamine under controlled conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing advanced reactors and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of corresponding N-oxides.

Reduction: This compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

(5-Chloro-3-fluoropyridin-2-YL)methanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the development of biologically active compounds.

Medicine: Explored for its potential use in the synthesis of pharmaceutical agents, particularly those targeting neurological conditions.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Chloro-3-fluoropyridin-2-YL)methanamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Note: The CAS number 1384264-43-0 corresponds to the free base, while 1257535-29-7 refers to the hydrochloride salt .

Functional Group and Reactivity Differences

- Amine vs. Ketone: The primary amine group in this compound enables nucleophilic reactions, such as amide bond formation, unlike the ketone in (3-Chloro-5-fluoropyridin-2-YL)ethanone, which is more reactive toward Grignard or reduction reactions .

- Halogen Positioning : Fluorine at position 3 enhances electron-withdrawing effects, increasing metabolic stability compared to fluorine at position 5 in (5-Fluoro-3-methylpyridin-2-YL)methanamine .

- Aromatic vs. Heteroaromatic : The phenyl-substituted analogue [5-(2-Chloro-5-fluorophenyl)pyridin-3-YL]methanamine exhibits greater lipophilicity (logP ~2.8) due to the biphenyl system, contrasting with the pyridine-only scaffold (logP ~1.2) .

Biological Activity

(5-Chloro-3-fluoropyridin-2-YL)methanamine is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and biological activity. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₆ClFN₂, with a molecular weight of approximately 160.58 g/mol. The compound features a pyridine ring substituted with chlorine and fluorine atoms, which significantly influence its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of halogen substituents enhances its binding affinity and selectivity, allowing it to modulate various biological pathways.

- Enzyme Interaction : The compound can inhibit or activate target proteins, leading to therapeutic effects in various conditions.

- Receptor Binding : Its unique substitution pattern allows for selective receptor interactions, which is crucial for drug development.

Medicinal Chemistry

This compound serves as an intermediate in synthesizing pharmaceutical compounds, particularly those aimed at treating neurological disorders and inflammatory conditions. For instance, it has been utilized in studies focusing on antichlamydial activities against Chlamydia trachomatis, demonstrating selective inhibition without affecting host cell viability .

Material Science

The compound is also employed in developing advanced materials, including polymers and coatings with specific chemical properties. Its unique electronic characteristics make it suitable for various industrial applications.

Biochemical Assays

In biochemical studies, this compound acts as a probe to study enzyme interactions and receptor binding, providing insights into cellular mechanisms and potential therapeutic targets.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how variations in the substitution pattern affect the biological activity of similar compounds:

This table highlights how minor changes in structure can lead to significant differences in biological activity.

Case Studies and Research Findings

- Antichlamydial Activity : In a study examining the antichlamydial properties of various pyridine derivatives, this compound exhibited selective inhibition against C. trachomatis, suggesting its potential as a starting point for drug development aimed at treating chlamydial infections .

- Toxicity Assessment : Toxicity studies have shown that while some derivatives exhibit mild toxicity towards mammalian cell lines, this compound was found to be non-mutagenic in Drosophila melanogaster assays, indicating a favorable safety profile for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.